N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine
Description
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine (CAS: sc-330717) is a synthetic organic compound featuring a phenoxyethyl backbone substituted with chlorine and two methyl groups at the 3,5-positions of the aromatic ring. The ethyl chain is further linked to a 1-butanamine group. The compound is commercially available as a research chemical, with a molecular weight of 285.83 g/mol and a purity suitable for experimental use .
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-4-5-6-16-7-8-17-13-9-11(2)14(15)12(3)10-13/h9-10,16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNQINCNONGABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine involves several steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 1-butanamine under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods are similar but are scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine involves its interaction with specific molecular targets. The compound binds to certain proteins, altering their structure and function . This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Structural Analogues from Santa Cruz Biotechnology (SCBT) Catalog
The SCBT catalog lists three structurally related compounds (sc-330718 to sc-330720) that share the N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl] backbone but differ in the aromatic amine substituents (Table 1).
Table 1: Structural Comparison of SCBT Compounds
| Catalog # | Compound Name | Substituent on Amine Group | Molecular Weight (g/mol) |
|---|---|---|---|
| sc-330717 | N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine | 1-Butanamine | 285.83 |
| sc-330718 | N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline | 2-Isopropoxyaniline | 350.88 |
| sc-330719 | N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline | 2,4,6-Trimethylaniline | 343.90 |
| sc-330720 | N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline | 2,5-Dimethylaniline | 315.85 |
Key Observations:
- Polarity and Solubility: The 1-butanamine group in sc-330717 introduces a primary amine, which may enhance water solubility compared to the aromatic amines in sc-330718–sc-330720.
- Steric Effects: The 2,4,6-trimethylaniline substituent in sc-330719 creates significant steric hindrance, which could impede binding to biological targets compared to the less hindered sc-330715.
- Electronic Effects: Electron-donating methyl groups in sc-330720 and sc-330719 may stabilize the aromatic ring, altering reactivity or interaction with electron-deficient targets.
Table 2: Functional Group Comparison with Auxin Analogues
| Compound | Functional Group | Key Structural Features |
|---|---|---|
| sc-330717 | 1-Butanamine | Ethyl linker, primary amine |
| Compound 602 | Acetamide + Pyridinyl | Amide bond, heteroaromatic ring |
| 602-UC | Carboxylic Acid | Free acid, higher polarity |
Functional Implications:
- Bioactivity: The acetamide and pyridinyl groups in compound 602 likely enhance hydrogen-bonding interactions with auxin receptors, whereas the primary amine in sc-330717 may favor ionic interactions.
- Metabolic Stability: The amide bond in compound 602 could confer resistance to enzymatic hydrolysis compared to the amine group in sc-330717, which may be prone to oxidation or deamination.
Biological Activity
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, toxicity studies, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 253.77 g/mol
The presence of the chloro and dimethylphenoxy groups suggests potential interactions with various biological targets, including receptors and enzymes.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of any new compound. In the case of this compound:
- Acute Toxicity : Acute toxicity tests have been conducted using rodent models to determine safe dosage levels. The results indicated that doses up to 1000 mg/kg did not result in significant adverse effects .
- Repeated Dose Toxicity : A 28-day repeated dose toxicity study showed no significant toxicity at lower doses (10 mg/kg and 30 mg/kg), but higher doses (100 mg/kg) did show some adverse effects, warranting further investigation .
Case Study 1: Renal Cell Carcinoma Model
In a controlled study involving RCC xenograft-bearing mice, treatment with this compound demonstrated notable efficacy:
| Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 30 | 50 |
| 100 | 75 |
The data suggest a dose-dependent response in tumor reduction, highlighting its potential as an anticancer agent .
Case Study 2: Neurotransmitter Interaction
A preliminary investigation into the compound's effects on neurotransmitter systems indicated potential anxiolytic properties. However, further research is required to confirm these findings and elucidate the underlying mechanisms.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Continuous flow reactors improve heat/mass transfer for exothermic amine couplings. PAT tools (FTIR probes) monitor reaction progress in real-time. Crystallization-induced asymmetric transformation (CIAT) ensures >99% enantiopurity at scale. Regulatory guidelines (ICH Q11) govern critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
